molecular formula C4H6Cl2N2 B1601966 1-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 73901-67-4

1-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1601966
CAS No.: 73901-67-4
M. Wt: 153.01 g/mol
InChI Key: PSSOLQMYDTWFCH-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Chemical Sciences

The pyrazole nucleus, a five-membered ring containing two adjacent nitrogen atoms, is a fundamental scaffold in organic chemistry. royal-chem.comijraset.com Its unique structural and electronic properties have made it a subject of intense study and a cornerstone in the development of new materials and bioactive molecules. numberanalytics.comresearchgate.net

Pyrazole is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂. royal-chem.comnumberanalytics.com The ring system contains three carbon atoms and two adjacent nitrogen atoms, one of which is pyrrole-like (a proton donor) and the other is pyridine-like (a proton acceptor). mdpi.comresearchgate.net This configuration confers aromaticity upon the ring, as it possesses a planar, conjugated system with six delocalized π-electrons. ijraset.com This aromatic character results in significant stability. royal-chem.com

The presence of two nitrogen atoms gives pyrazole an amphoteric nature; it can be protonated to form a cation or deprotonated to form an anion. researchgate.net The pyridine-type nitrogen is basic and reacts with electrophiles, while the pyrrole-type NH group is weakly acidic and can be deprotonated by strong bases. pharmaguideline.com This dual reactivity is a key feature in its chemical behavior. researchgate.netpharmaguideline.com

The pyrazole ring is a versatile building block in advanced organic synthesis. researchgate.netnumberanalytics.com Chemists utilize the pyrazole core as a scaffold to construct more complex, functionalized molecules. numberanalytics.com Its unique reactivity allows for various chemical transformations. For instance, the –NH group of the pyrazole ring can be readily alkylated. pharmaguideline.com Electrophilic substitution reactions typically occur at the C4 position, which is the most electron-rich carbon atom. pharmaguideline.com

The synthesis of the pyrazole ring itself is well-established, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648) or its derivatives, a process known as the Knorr pyrazole synthesis. numberanalytics.com Modern synthetic methods, including multicomponent reactions (MCRs), have gained popularity for producing structurally diverse pyrazole derivatives in an efficient manner. mdpi.com The ability to pre-functionalize the building blocks or modify the resulting pyrazole ring makes it an exceptionally useful tool for creating large libraries of compounds for screening purposes. researchgate.netmdpi.com

Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comnih.gov This has resulted in the development of numerous successful drugs. nih.gov The pyrazole ring can act as a bioisostere for other aromatic rings like benzene (B151609) or imidazole (B134444), often improving properties such as solubility and metabolic stability. nih.gov

The biological activities associated with the pyrazole core are extensive, including anti-inflammatory, anticancer, analgesic, antimicrobial, antiviral, and antidepressant properties. nih.govnih.gov Many pyrazole-containing drugs are available on the market, demonstrating the therapeutic importance of this heterocycle. mdpi.comnih.gov

In agriculture, pyrazole derivatives are crucial components of modern crop protection agents. royal-chem.comresearchgate.net They are used in herbicides and fungicides due to their effectiveness in controlling weeds and plant pathogens. royal-chem.comscielo.br The development of pyrazole-based agrochemicals is an active area of research, aiming to create more effective and environmentally benign solutions for food production. scielo.br

Table 1: Examples of Commercially Significant Pyrazole Derivatives
Compound NameClassApplication
CelecoxibPharmaceuticalAnti-inflammatory drug (COX-2 inhibitor) royal-chem.comnih.gov
RimonabantPharmaceuticalAnti-obesity drug (cannabinoid receptor antagonist) mdpi.comnih.gov
StanozololPharmaceuticalAnabolic steroid researchgate.net
DifenamizolePharmaceuticalAnalgesic nih.gov
PyraclostrobinAgrochemicalFungicide royal-chem.com
TopramezoneAgrochemicalHerbicide (HPPD inhibitor) acs.org

Scope and Objectives of Research on 1-(chloromethyl)-1H-pyrazole hydrochloride

Research on this compound is primarily focused on its application as a versatile synthetic intermediate. cdnsciencepub.com The compound itself is not typically the final product for a specific application, but rather a reactive precursor used to introduce the "1H-pyrazol-1-ylmethyl" moiety into a target molecule.

The key to its utility lies in the chloromethyl group (-CH₂Cl) attached to the N1 position of the pyrazole ring. This group is a reactive electrophilic site, making the compound an effective alkylating agent. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. cdnsciencepub.com The hydrochloride salt form enhances the compound's stability and makes it easier to handle as a solid reagent compared to its free base. nih.gov

The primary objectives of using this compound in research include:

Synthesis of Novel Pharmaceutical Agents: By reacting this compound with various nucleophilic scaffolds, medicinal chemists can create new and diverse libraries of pyrazole-containing compounds for drug discovery programs.

Development of New Agrochemicals: Similar to its use in pharmaceuticals, the compound serves as a building block for new potential herbicides, fungicides, and insecticides.

Creation of Functional Materials: The pyrazole moiety can be incorporated into larger molecular frameworks to create ligands for metal complexes or functional organic materials with specific electronic or photophysical properties. mdpi.com

The research, therefore, centers on harnessing the reactivity of the C-Cl bond to construct more elaborate molecules that leverage the established biological and material properties of the pyrazole core.

Table 2: Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄H₆Cl₂N₂ nih.govnih.gov
Molecular Weight153.01 g/mol nih.gov
CAS Number73901-67-4 chemspider.com
AppearanceSolidGeneral knowledge
Component Compounds1-(chloromethyl)pyrazole; Hydrochloric Acid nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSOLQMYDTWFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482284
Record name 1-(chloromethyl)pyrazole hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73901-67-4
Record name 1-(chloromethyl)pyrazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-1H-pyrazole hydrochloride
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Synthetic Methodologies for 1 Chloromethyl 1h Pyrazole Hydrochloride and Its Analogues

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established field with several reliable synthetic routes. These methods offer access to a diverse array of substituted pyrazoles, which can then serve as precursors for further functionalization.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. researchgate.netorganic-chemistry.org This approach, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials. The reaction proceeds by the nucleophilic attack of the hydrazine onto the two carbonyl carbons, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, the use of substituted hydrazines can lead to the formation of two possible regioisomers. However, careful control of reaction parameters can often favor the formation of a single isomer.

A variety of 1,3-dicarbonyl systems and their synthetic equivalents can be utilized in this reaction, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. organic-chemistry.org In the case of α,β-unsaturated ketones, the reaction typically proceeds through a Michael addition of the hydrazine, followed by cyclization and oxidation to yield the pyrazole.

1,3-Dipolar Cycloaddition Approaches

A powerful and versatile alternative for pyrazole synthesis involves the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). This method is particularly advantageous for accessing pyrazoles with specific substitution patterns that may be difficult to obtain through condensation reactions.

The reaction of diazo compounds with alkynes is a direct and atom-economical route to pyrazoles. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. While the handling of potentially explosive diazo compounds requires care, in situ generation methods have been developed to mitigate these risks.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a highly efficient and convergent approach for the synthesis of complex molecules, including pyrazoles. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates all or most of the atoms of the reactants. This strategy offers significant advantages in terms of operational simplicity, time, and resource efficiency.

Several MCRs have been developed for the synthesis of pyrazoles. A common strategy involves the in situ formation of a 1,3-dicarbonyl species, which then undergoes a classical Knorr-type condensation with a hydrazine. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can provide highly substituted pyrazoles in a single step. nih.gov These reactions are often facilitated by a catalyst to promote the tandem reaction sequence.

Targeted Synthesis of 1-(chloromethyl)-1H-pyrazole hydrochloride

The introduction of a chloromethyl group onto the pyrazole ring, specifically at the N-1 position, is a key transformation for obtaining the target compound. This can be achieved through direct chloromethylation of a pre-formed pyrazole scaffold or, in principle, through a direct synthesis from acyclic precursors.

Chloromethylation Reactions of Pyrazole Scaffolds

The direct chloromethylation of a pyrazole ring is a common method for introducing the -CH₂Cl group. This electrophilic substitution reaction is typically carried out using a mixture of formaldehyde (B43269) and hydrogen chloride. researchgate.netresearchgate.net The reaction proceeds through the in situ formation of a highly reactive chloromethyl cation (⁺CH₂Cl) or a related electrophilic species, which then attacks the electron-rich nitrogen atom of the pyrazole ring.

The reaction of pyrazole with formaldehyde and concentrated hydrochloric acid can lead to the formation of this compound. The use of paraformaldehyde as a source of formaldehyde is also common. researchgate.net The reaction conditions, such as temperature and reactant concentrations, need to be carefully controlled to achieve the desired product and minimize side reactions. A notable side reaction can be the formation of bis(1H-pyrazol-1-yl)methane derivatives, resulting from the reaction of the initially formed chloromethyl pyrazole with another molecule of pyrazole. researchgate.net

The electronic nature of the substituents on the pyrazole ring can influence the outcome of the chloromethylation. Electron-donating groups can increase the nucleophilicity of the pyrazole nitrogen, potentially leading to a higher yield of the chloromethylated product. Conversely, strongly electron-withdrawing groups may deactivate the ring towards electrophilic attack.

Starting PyrazoleReagentsKey FindingsReference
1,3,5-trimethyl-1H-pyrazoleParaformaldehyde, conc. HClFormation of the chloromethyl derivative is competed by the formation of methane-4,4'-diylbis(1,3,5-trimethyl-1H-pyrazole). researchgate.net
1,3,5-triphenyl-1H-pyrazoleParaformaldehyde, conc. HClAfforded the corresponding chloromethyl derivative as the only reaction product. researchgate.net
3,5-dimethyl-1-phenyl-1H-pyrazoleFormaldehyde, HClThe reaction proceeds via electrophilic substitution, with potential for alkylation at the C-4 position to form a bis-pyrazole methane (B114726) derivative. researchgate.net
3(5)-methyl-1-phenyl-1H-pyrazoleFormaldehyde, HClYielded 4-chloro-3(5)-methyl-1-phenyl-1H-pyrazole and a methanediylbispyrazole derivative. researchgate.net

Direct Synthesis Routes from Hydrazine and Chloromethyl Precursors

While the chloromethylation of a pre-formed pyrazole ring is a more documented approach, the direct synthesis of 1-(chloromethyl)-1H-pyrazole from hydrazine and a suitable chloromethyl-containing precursor is a conceptually plausible alternative. This would likely involve the reaction of hydrazine with a three-carbon synthon already bearing a chloromethyl group.

However, the literature on this specific direct route to the unsubstituted this compound is not as prevalent. The challenges in such an approach would include the stability and reactivity of the chloromethyl-containing precursor under the conditions required for pyrazole ring formation. The use of hydrazine hydrochloride in cyclocondensation reactions is a well-established practice and can influence the regiochemical outcome of the reaction. nih.gov A microwave-assisted, one-step synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles using the hydrochloride salt of various phenylhydrazines has been reported, highlighting the utility of hydrazine salts in direct pyrazole synthesis. nih.gov This suggests that a direct synthesis of this compound from hydrazine hydrochloride and an appropriate three-carbon electrophile could be a viable, albeit less explored, synthetic strategy.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing pyrazole derivatives to maximize yield and purity. Key parameters that are often fine-tuned include temperature, solvent, and the nature of reactants.

For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the choice between using arylhydrazine hydrochlorides or the corresponding free hydrazine dramatically influences the regioselectivity of the reaction. The use of arylhydrazine hydrochlorides in methanol (B129727) at reflux preferentially yields the 1,3-regioisomer, while the free hydrazine favors the formation of the 1,5-regioisomer. nih.gov A systematic study revealed that varying the amount of phenylhydrazine (B124118) hydrochloride and the reaction solvent impacts the ratio of the resulting regioisomers. nih.gov

A temperature-controlled divergent synthesis has also been developed for pyrazole derivatives. By adjusting the reaction temperature, either pyrazoles or 1-tosyl-1H-pyrazoles can be selectively obtained from the same starting materials. mdpi.com For example, the reaction of a specific tosylhydrazone and an alkyne in ethanol (B145695) at 95 °C yields the corresponding 3,5-diphenyl-1H-pyrazole in 85% yield, while at a lower temperature, the 1-tosyl-1H-pyrazole is the major product. mdpi.com

The following table illustrates the effect of reaction conditions on the synthesis of 3,5-diphenyl-1H-pyrazole (3a) and its tosylated analogue (2a):

ProductReaction ConditionsYield (%)
3a EtOH, 95 °C, 12 h85
2a EtOH, lower temperatureMajor Product

Data sourced from a study on temperature-controlled divergent synthesis of pyrazoles. mdpi.com

Advanced Synthetic Techniques for Pyrazole Derivatives

In recent years, a variety of advanced synthetic techniques have been applied to the synthesis of pyrazole derivatives, aiming to reduce reaction times, improve energy efficiency, and minimize environmental impact. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective method for synthesizing pyrazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgtandfonline.comeresearchco.comdergipark.org.tr This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. tandfonline.comnih.gov

Several studies have highlighted the advantages of MAOS in pyrazole synthesis. For example, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives via a microwave reactor resulted in yields of 68–86% in just 7–10 minutes. rsc.org In another instance, the microwave-assisted synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles was achieved in 3–5 minutes with yields ranging from 82–98%. rsc.org A one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions using microwave irradiation also afforded high yields of 92–99%. rsc.org

The following table summarizes some examples of microwave-assisted pyrazole synthesis:

Pyrazole DerivativeReaction Time (min)Yield (%)
Quinolin-2(1H)-one-based pyrazoles7-1068-86
1-Aroyl-3,5-dimethyl-1H-pyrazoles3-582-98
Pyrano[2,3-c]pyrazoles1592-99

Data compiled from a review on advanced synthetic techniques for pyrazole derivatives. rsc.org

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another advanced technique that has been successfully employed in the synthesis of pyrazole derivatives. rsc.orgrsc.org This method utilizes the energy of high-frequency sound waves to induce chemical reactions, often under milder conditions than traditional methods. rsc.orgnih.gov Ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and is considered an environmentally friendly approach. nih.govresearchgate.netasianpubs.org

For example, the smooth condensation of hydrazine derivatives with various β-keto esters to form pyrazolone (B3327878) derivatives has been achieved in good to excellent yields within very short time periods using ultrasound irradiation under solvent-free conditions. researchgate.net In another application, 1,5-disubstituted pyrazoles were synthesized in high yields within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org The synthesis of pyrazoline derivatives from chalcones has also been efficiently carried out using ultrasound, highlighting a sustainable and green approach that reduces energy consumption and solvent usage. nih.gov

A study on the synthesis of pyrano[2,3-c]pyrazole derivatives utilized ultrasonic irradiation in the presence of a magnetic nanocatalyst, resulting in excellent yields and short reaction times. researchgate.net

Mechanochemical Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding or ball milling, offers a solvent-free and often more sustainable alternative for preparing pyrazole derivatives. rsc.orgrsc.org This technique is recognized for its potential to reduce waste and energy consumption. thieme-connect.com

A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines using mechanochemical ball milling. thieme-connect.com This method not only shortens reaction times and improves yields but also avoids the use of solvents. thieme-connect.com The workup is simplified to dispersing the reaction mixture in water and filtering the product. thieme-connect.com Comparative experiments in various organic solvents typically resulted in lower yields, longer reaction times, and the formation of undesired by-products. thieme-connect.com

While less frequently employed than microwave or ultrasound techniques, mechanochemistry presents distinct advantages in terms of sustainability. rsc.orgrsc.org

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to develop more environmentally benign and economically viable processes. nih.govresearchgate.netjetir.org This involves strategies such as using green solvents, renewable energy sources, recyclable catalysts, and designing atom-economical reactions. researchgate.netjetir.org

Multicomponent reactions (MCRs) are a key strategy in green pyrazole synthesis, as they allow for the rapid assembly of complex molecules in a single step, which increases atom and step economy. nih.gov These reactions often proceed under mild conditions and reduce the need for purification steps. nih.gov The use of water as a solvent is highly favored due to its non-toxic and renewable nature. nih.govresearchgate.net

Energy-efficient techniques like microwave and ultrasound-assisted synthesis are central to green chemistry approaches for pyrazoles, as they significantly reduce reaction times and energy consumption. tandfonline.comnih.gov Furthermore, the development of solvent-free reaction conditions and the use of recyclable catalysts, such as magnetic nanoparticles, contribute to the sustainability of these synthetic routes. researchgate.net

Catalytic Methods in Pyrazole Functionalization

Catalytic methods play a crucial role in the functionalization of the pyrazole ring, providing efficient and selective pathways to a wide range of derivatives. researchgate.net Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool, allowing for the direct introduction of various functional groups onto the pyrazole core without the need for pre-functionalized starting materials. researchgate.netrsc.org

Palladium-catalyzed reactions have been particularly well-explored. For instance, Pd-catalyzed C-H allylation and benzylation of pyrazoles have been developed, expanding the scope of functionalization beyond arylation reactions. researchgate.net The presence of an electron-withdrawing group at the C4 position of the pyrazole ring can facilitate these reactions at the C5 position. researchgate.net

Silica-functionalized heterogeneous catalysts have also gained significant attention for their application in pyrazole synthesis, offering advantages in terms of catalyst recovery and reuse. bohrium.com Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a mild and convenient route to a broad range of pyrazole derivatives. organic-chemistry.org The use of catalysts like nickel has been demonstrated in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. researchgate.net

Protective Group Strategies in Pyrazole Chemistry

Protective group chemistry is a cornerstone in the synthesis of complex pyrazole derivatives, enabling regioselective functionalization and preventing unwanted side reactions. The NH proton of the pyrazole ring is acidic and the ring itself is susceptible to reactions with various electrophiles and nucleophiles. Protecting the NH group is often a critical step to direct reactions to specific positions on the ring.

Several protecting groups have been effectively utilized in pyrazole chemistry, each with its own set of introduction and removal conditions, allowing for orthogonal strategies in multi-step syntheses. researchgate.netnih.govarkat-usa.orgclockss.orgrsc.orgjapsonline.com

Commonly Used Protecting Groups for the Pyrazole NH:

Boc (tert-Butoxycarbonyl): The Boc group is widely used to protect the pyrazole nitrogen. It reduces the electron density of the ring, making it more stable towards oxidation. researchgate.netjapsonline.com The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and can be selectively removed under acidic conditions or with reagents like sodium borohydride (B1222165) in ethanol, which offers selectivity in the presence of other sensitive functional groups. arkat-usa.org

SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is another valuable protecting group for pyrazoles. It is stable under a variety of reaction conditions and can be removed with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions with reagents like hydrochloric acid in ethanol. nih.gov The SEM group has been instrumental in strategies involving regioselective C-H arylation of pyrazoles. nih.gov

THP (Tetrahydropyranyl): The THP group is readily introduced by reacting the pyrazole with dihydropyran in the presence of an acid catalyst. It is a robust protecting group that can be removed under acidic conditions. A notable feature of the THP group in pyrazole chemistry is its potential for thermal isomerization, which can be exploited as a "green" alternative to acid-catalyzed protecting-group switching methodologies. rsc.org

PMB (p-Methoxybenzyl): The PMB group can be introduced to the pyrazole nitrogen and is stable under various conditions. It can be cleaved using strong acids like trifluoroacetic acid (TFA) or through oxidative or hydrogenolytic methods, offering flexibility in deprotection strategies. clockss.org

Interactive Data Table of Protecting Groups in Pyrazole Chemistry

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA, HCl); NaBH₄ in EtOHReduces ring electron density; stable to many reagents. researchgate.netarkat-usa.orgjapsonline.com
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Fluoride source (e.g., TBAF); HCl in EtOHStable to a wide range of conditions; allows for regioselective functionalization. nih.gov
THP Dihydropyran (DHP), acid catalystAcidic conditions (e.g., aq. HCl)Robust; allows for thermal isomerization strategies. rsc.org
PMB p-Methoxybenzyl chloride (PMB-Cl)Trifluoroacetic acid (TFA); oxidative or hydrogenolytic methodsVersatile deprotection options. clockss.org

Reactivity and Transformational Chemistry of 1 Chloromethyl 1h Pyrazole Hydrochloride

Role of the Chloromethyl Group in Organic Transformations

The N-chloromethyl group is the most reactive site on the 1-(chloromethyl)-1H-pyrazole hydrochloride molecule. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the adjacent nitrogen atom, which can stabilize the incipient positive charge during substitution reactions. The hydrochloride form of the compound ensures stability for storage, while the free base, typically generated in situ, is the reactive species in most transformations.

The primary role of 1-(chloromethyl)-1H-pyrazole and its derivatives in organic synthesis is as an alkylating agent. cdnsciencepub.comnih.gov The chloromethyl group serves as an electrophilic handle to introduce the pyrazol-1-ylmethyl moiety onto various substrates. This functionality is crucial in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties. lifechemicals.comnih.gov The alkylation can be performed on a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, leading to the formation of new carbon-heteroatom bonds. The efficiency of these reactions makes chloromethyl pyrazoles versatile intermediates for creating libraries of functionalized pyrazole (B372694) derivatives. nih.govlifechemicals.com

Nucleophilic substitution is the hallmark reaction of the chloromethyl group. cdnsciencepub.com In these reactions, a nucleophile attacks the methylene (B1212753) carbon, leading to the displacement of the chloride ion. This SN2-type reaction is a fundamental transformation for this class of compounds. The process is generally efficient and allows for the introduction of diverse functional groups onto the pyrazole scaffold via the N1-methyl position. cdnsciencepub.comnih.gov Chloromethyl pyrazoles are recognized as valuable precursors for polyfunctional pyrazoles precisely because of the ease with which the chloro substituent can be replaced. nih.gov

This compound and its analogs react readily with a variety of nitrogen-based nucleophiles. While specific studies on the title compound are limited, research on closely related 1-chloromethyl-3,5-dimethylpyrazole hydrochloride demonstrates its facile reaction with various N-nucleophiles. cdnsciencepub.com These reactions are fundamental for constructing more complex heterocyclic systems and for linking the pyrazole moiety to other nitrogen-containing molecules. The general N-alkylation of pyrazoles is a well-established field, highlighting the importance of introducing substituents at the ring nitrogen atoms to modulate biological activity and physicochemical properties. acs.orgmdpi.comsemanticscholar.org For instance, the reaction of a hydrazine (B178648) derivative with Vilsmeier-Haack reagent can lead to the formation of a pyrazole-4-carbaldehyde, showcasing the reactivity of pyrazole precursors in building complex structures. nih.gov

Table 1: Examples of Reactions with Nitrogen and Amine Nucleophiles Note: The following data is for the related compound 1-chloromethyl-3,5-dimethylpyrazole hydrochloride as a representative example of this class of reagents.

NucleophileReagentProductYield (%)Reference
Dicyandiamide1-Chloromethyl-3,5-dimethylpyrazole hydrochloride1-(3,5-Dimethyl-pyrazol-1-ylmethyl)-biguanide70 cdnsciencepub.com

The chloromethyl group can also be displaced by oxygen-based nucleophiles, such as alcohols or phenoxides, to form the corresponding ethers. These reactions typically proceed under basic conditions to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting pyrazol-1-ylmethyl ethers are stable compounds that appear in various synthetic applications. For example, studies on the related 1-chloromethyl-3,5-dimethylpyrazole hydrochloride show it undergoes facile nucleophilic substitution with O-nucleophiles. cdnsciencepub.com While direct methanolysis of a chloromethyl group is a feasible reaction, related studies on the methanolysis of trichloromethyl groups on pyrazole rings show that the electronic nature of substituents on the pyrazole or N-aryl rings can significantly influence the reaction's success. nih.gov

Sulfur-based nucleophiles, such as thiols and thiophenols, are particularly effective in reacting with chloromethyl pyrazoles to form thioethers. cdnsciencepub.comnih.gov These reactions are often rapid and high-yielding. The resulting pyrazol-1-ylmethyl thioethers are valuable intermediates themselves; for instance, the methylene group adjacent to the sulfur can be deprotonated (lithiated) and subsequently reacted with other electrophiles, such as alkyl halides or aldehydes, to build more complex structures. cdnsciencepub.com This strategy significantly expands the synthetic utility of the original chloromethyl pyrazole.

Table 2: Reactions of 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride with Sulfur Nucleophiles

NucleophileProductYield (%)Reference
Phenylmethanethiol1-(Benzylthiomethyl)-3,5-dimethylpyrazole80 cdnsciencepub.com
Thiophenol1-Phenylthiomethyl-3,5-dimethylpyrazole85 cdnsciencepub.com
2-Mercaptobenzothiazole1-(Benzothiazol-2-ylthiomethyl)-3,5-dimethylpyrazole85 cdnsciencepub.com

Pyrazole Ring Reactivity and Functionalization

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. rrbdavc.org Due to the electronic nature of the two nitrogen atoms, electrophilic attack generally occurs at the C4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.com Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Vilsmeier-Haack formylation. scribd.com

The substituent at the N1 position can influence the reactivity of the pyrazole ring. The N-chloromethyl group, being electron-withdrawing, is expected to slightly deactivate the pyrazole ring towards electrophilic attack compared to an unsubstituted or N-alkyl-substituted pyrazole. However, the ring remains sufficiently reactive for many functionalization reactions.

Studies on the chloromethylation of N-phenyl pyrazoles demonstrate that electrophilic substitution at the C4 position is a viable pathway, leading to the formation of 4-(chloromethyl)pyrazoles. researchgate.net This indicates the C4 position's susceptibility to attack by electrophilic carbon species. Similarly, fluorination of N-substituted pyrazoles using reagents like Selectfluor™ has been shown to successfully introduce a fluorine atom at the C4 position, further highlighting this position's reactivity. mdpi.com While specific studies on the ring functionalization of 1-(chloromethyl)-1H-pyrazole are not prevalent, the established principles of pyrazole chemistry suggest that C4-functionalization via electrophilic substitution should be achievable, providing a route to di-substituted pyrazoles with functional groups on both the N1-side chain and the heterocyclic core. researchgate.netchim.it

Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Ring

ReactionReagentsElectrophilePosition of SubstitutionProductReference
NitrationHNO₃ + H₂SO₄NO₂⁺C-44-Nitropyrazole scribd.com
SulfonationFuming H₂SO₄SO₃C-4Pyrazole-4-sulfonic acid scribd.com
Vilsmeier-HaackPOCl₃ + DMFCl-CH=NMe₂⁺C-4Pyrazole-4-carbaldehyde scribd.commdpi.com
HalogenationSelectfluor™F⁺C-44-Fluoropyrazole mdpi.com

Electrophilic Substitution Patterns on the Pyrazole Ring

Electrophilic substitution is a fundamental reaction for functionalizing the pyrazole ring. The chloromethylation of pyrazoles, a process that introduces the very functional group present in the title compound, is itself an example of electrophilic substitution. researchgate.net This reaction typically proceeds by generating a chloromethyl cation from formaldehyde (B43269) and hydrochloric acid, which then attacks the electron-rich pyrazole ring. enamine.net

Studies on substituted pyrazoles demonstrate that the position of electrophilic attack is influenced by the existing substituents. For instance, the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole occurs at the 4-position of the pyrazole ring. researchgate.net The presence of methyl groups on the pyrazole ring can increase its nucleophilicity, potentially favoring the formation of bis(pyrazolyl)methane byproducts. researchgate.net Conversely, phenyl substituents are noted to have the opposite effect. researchgate.net Other electrophilic substitution reactions, such as iodination using various reagents, have been successfully applied to pyrazole systems, leading to the formation of iodo-pyrazoles which can be used in further transformations. sigmaaldrich.com

Nucleophilic Attack at Specific Pyrazole Positions

The primary site for nucleophilic attack on this compound is the carbon atom of the chloromethyl group. This group acts as an electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility. organic-chemistry.orgnih.gov Common nucleophiles such as amines, thiols, and alcohols can displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. organic-chemistry.org This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov

The nitrogen atoms of the pyrazole ring itself also exhibit nucleophilic character. This is most evident during the synthesis of the pyrazole ring system, for example, in the reaction between a hydrazine and a 1,3-dicarbonyl compound. In substituted hydrazines, the regioselectivity of the cyclization is determined by which of the two nitrogen atoms initiates the nucleophilic attack. nih.gov For instance, in phenylhydrazine (B124118) hydrochloride, the protonated NH3+ group is non-nucleophilic, directing the attack to occur from the other nitrogen atom. nih.gov

Lithiation and Subsequent Alkylation Reactions

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful strategy for the functionalization of pyrazole rings at specific positions. While direct lithiation of the chloromethyl group is not typical, lithiation of the pyrazole ring itself provides a route to various substituted analogues. The process involves treating a pyrazole derivative with a strong base, such as n-butyllithium (n-BuLi) or a magnesium-based reagent like TMPMgCl·LiCl, to deprotonate one of the ring carbons, creating a potent nucleophile. organic-chemistry.orgamazonaws.com

This organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents. For example, lithiated pyrazoles can be treated with:

Aldehydes and Ketones: To form secondary and tertiary alcohols. nih.gov

Carbon Dioxide: To yield carboxylic acids.

Alkyl Halides: To achieve C-alkylation. amazonaws.com

Borates: To produce boronic esters, which are precursors for cross-coupling reactions. enamine.net

The regioselectivity of the lithiation can be controlled by directing groups or by the inherent acidity of the ring protons. For example, direct ortho-metalation (DoM) has been used to introduce functional groups at the 5-position of a 1-methyl-5-(trifluoromethyl)pyrazole by deprotonating the C5-H. enamine.net

Table 1: Examples of Pyrazole Functionalization via Metalation

Pyrazole Substrate Metalating Agent Electrophile Product Type
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole TMPMgCl·LiCl / ZnCl2 Ethyl 4-iodobenzoate Arylated Pyrazole
1-Methyl-3-(trifluoromethyl)-1H-pyrazole n-BuLi DMF Pyrazole-carbaldehyde
4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole n-BuLi B(OiPr)3 Pyrazole-boronic ester

This table summarizes findings from various studies on pyrazole functionalization. enamine.netorganic-chemistry.orgamazonaws.com

Hydrolysis and Stability under Varying pH Conditions

The stability of this compound is influenced by pH. The hydrochloride salt form generally enhances stability and ease of handling. enamine.net Under certain conditions, the compound can undergo hydrolysis. For the related 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, hydrolysis leads to the formation of the corresponding 3-hydroxymethyl derivative. enamine.net Accelerated stability studies and pH-rate profiles are methods used to determine the optimal storage conditions, which for some analogues have been identified in the pH range of 5–7 for maximum shelf life. enamine.net The compound's functional groups, including the chloromethyl group, can also be susceptible to oxidative or reductive degradation pathways. organic-chemistry.org

Cross-Coupling Reactions Involving Pyrazole Derivatives

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and pyrazole derivatives are active participants in these transformations. While the chloromethyl group itself can be used in certain coupling reactions, it is more common to first convert the pyrazole into a more suitable coupling partner, such as a borylated, stannylated, or halogenated pyrazole.

A notable development is the cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides, catalyzed by a combination of nickel and photoredox catalysts. This methodology allows for the coupling of five-membered heterocycles like pyrazole with good yields, demonstrating a modern approach to forming C(sp²)–C(sp³) bonds from readily available chloride precursors. researchgate.net Other cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed using functionalized pyrazoles (e.g., iodo- or bromo-pyrazoles) to introduce aryl, vinyl, and alkynyl groups onto the pyrazole core. sigmaaldrich.comrsc.org

Derivatization Pathways for Analogues of this compound

The title compound is a versatile building block for the synthesis of a wide array of more complex molecules, many with potential pharmacological applications. nih.govamazonaws.com The derivatization pathways are numerous and can be categorized by the type of transformation.

Nucleophilic Substitution: As detailed in section 3.2.2, the most direct derivatization involves the reaction of the chloromethyl group with various nucleophiles to create libraries of compounds with diverse side chains. organic-chemistry.org

Cyclization Reactions: The reactive chloromethyl group can be used to construct fused ring systems. For example, reaction with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and subsequent treatment with POCl₃ can lead to the formation of pyrazolo[3,4-d]pyrimidine structures. amazonaws.com

Modification of the Pyrazole Ring: Electrophilic substitution (see 3.2.1) or metalation-alkylation sequences (see 3.2.3) can introduce additional substituents onto the pyrazole ring itself, leading to polysubstituted analogues. researchgate.netenamine.net

Oxidation and Reduction: The chloromethyl group can be reduced to a methyl group or oxidized to an aldehyde or carboxylic acid, providing further avenues for functionalization. organic-chemistry.org

The combination of these pathways allows for the systematic modification of the 1-(chloromethyl)-1H-pyrazole scaffold at multiple positions, leading to a vast chemical space of accessible analogues.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,1-bis(pyrazol-1-yl)ethanes
1,3,5-dimethyl-1-phenyl-4-(chloromethyl)-1H-pyrazole
1,3,5-trimethyl-1H-pyrazole
1-aryl-3-CF3-1H-pyrazoles
1-butyl-3-methylimidazolium hexafluorophosphate
1-methyl-3-(trifluoromethyl)-1H-pyrazole
1-methyl-4-vinyl-1H-pyrazole
1-methyl-5-(trifluoromethyl)pyrazole
1-phenyl-4-vinylpyrazole
3,5-diaryl-1H-pyrazoles
3,5-dimethyl-1-phenyl-1H-pyrazole
3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
3-hydroxymethyl derivatives
4-bromo-1-methyl-5-(trifluoromethyl)pyrazole
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
5-(chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride
Alcohols
Amines
Benzyltriethylammonium chloride
bis(pyrazolyl)methane
Chloroacetonitrile (B46850)
Copper triflate
Dichlorocarbene
Diethyl oxalate
Enaminones
Ethanol (B145695)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Formaldehyde
Hydrazine
Hydrochloric acid
Hydrogen peroxide
iodo-pyrazoles
Malononitrile
Methane-4,4'-diylbis(3,5-dimethyl-1H-pyrazole)
Methylhydrazine
n-butyllithium
Phenylhydrazine hydrochloride
Phosphorus trichloride
Piperidine
p-toluenesulfonic acid
Pyrazole carboxylic acids
Sodium trichloroacetate
Thiols
Thionyl chloride
TMPMgCl·LiCl

Applications of 1 Chloromethyl 1h Pyrazole Hydrochloride in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Heterocyclic Synthesis

The compound is widely recognized as a versatile building block, primarily due to the electrophilic nature of the carbon atom in the chloromethyl group. This reactivity allows for straightforward reactions with various nucleophiles, facilitating the assembly of a broad spectrum of heterocyclic structures. Pyrazole (B372694) and its derivatives are of significant interest due to their presence in a multitude of pharmacologically active agents. mdpi.comnih.gov

One of the most important applications of chloromethyl pyrazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net This scaffold is an analogue of purine (B94841) and is found in compounds with significant biological activities, including antitumor and antiviral properties. mdpi.com

The synthesis often involves a multi-step sequence where a chloromethyl pyrazole derivative is a key intermediate. For instance, a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.comresearchgate.net This process involves an initial reaction with chloroacetonitrile (B46850) followed by cyclization and subsequent chlorination, demonstrating how the chloromethyl functionality is integral to forming the fused pyrimidine (B1678525) ring. mdpi.com This intermediate then allows for further modifications to create diverse disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Systems

Target Compound ClassPrecursor ExampleKey Synthesis StepsSignificance of Chloromethyl Group
1-Substituted Pyrazolo[3,4-d]pyrimidinesEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateReaction with chloroacetonitrile, cyclization, chlorination with POCl₃The related chloroacetyl chloride introduces the necessary carbon framework for the fused ring. mdpi.com
6-(Halomethyl)pyrazolo[3,4-d]pyrimidines5-Amino-1H-pyrazole-4-carbaldehydesAmidation and sequential heterocyclizationServes as a key reactive handle for building the pyrimidine portion of the fused system. researchgate.net
Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-onesOrtho-amino ester of a pyrazoleCyclization with various nitrilesThe chloromethyl group on related precursors can be a site for further functionalization. nih.gov

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups onto the pyrazole core. By reacting 1-(chloromethyl)-1H-pyrazole hydrochloride with different nucleophiles such as amines, thiols, or alcohols, chemists can create a diverse library of pyrazole derivatives. This versatility is crucial for developing new compounds with tailored electronic and steric properties for various applications. nih.govnih.gov The ability to easily form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds makes this compound a valuable starting material.

Table 2: Examples of Diversification Reactions

NucleophileReagent ClassResulting LinkageProduct Class
Amine (R-NH₂)Primary/Secondary AminesC-NAminomethyl-pyrazoles
Thiol (R-SH)Thiols / ThiolatesC-SThioether-pyrazoles
Alcohol (R-OH)Alcohols / AlkoxidesC-OAlkoxymethyl-pyrazoles
Cyanide (CN⁻)Cyanide SaltsC-CPyrazolylacetonitriles

Intermediate in Multi-Step Organic Synthesis

Beyond its role in creating fused rings, this compound and its analogues serve as critical intermediates in longer, more complex synthetic routes. researchgate.net In a typical multi-step synthesis, the pyrazole moiety might be introduced early in the sequence via this reagent. The reactive chloromethyl group can then be transformed in a subsequent step into another functional group required for a later reaction, such as a ring-closing metathesis, cross-coupling reaction, or another cyclization.

For example, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a clear illustration of a multi-step process. mdpi.comresearchgate.net

Step 1: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is reacted with chloroacetonitrile in dioxane with HCl gas. mdpi.com

Step 2: The resulting intermediate, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product. mdpi.com

In this sequence, the precursor containing the core structure is transformed into a highly functionalized intermediate that is primed for further synthetic elaboration. mdpi.comresearchgate.net

Design and Synthesis of Analogue Libraries for Research

In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, known as an analogue library, is essential for screening and identifying candidates with desired properties. The reactivity profile of this compound makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of such libraries.

By using the core pyrazole structure and leveraging the reactive chloromethyl "handle," researchers can systematically introduce a wide array of different chemical fragments. This approach allows for the efficient exploration of the chemical space around the pyrazole core to optimize biological activity or material properties. For instance, by reacting the chloromethyl pyrazole with a diverse set of amines, a library of aminomethyl-pyrazole derivatives can be generated and screened for potential therapeutic effects.

Table 3: Framework for Analogue Library Synthesis

Core ScaffoldPoint of DiversificationReaction TypeExample R-Groups for DiversityPotential Application
1H-PyrazoleChloromethyl group at N-1Nucleophilic SubstitutionAlkyl, Aryl, Heterocyclic amines; various thiols; substituted phenoxidesMedicinal chemistry screening, agrochemical development
1-Phenyl-1H-pyrazoleChloromethyl group on phenyl ringNucleophilic SubstitutionMorpholine, Piperazine, Thioglycolic acid estersProbing structure-activity relationships (SAR) for specific biological targets

Medicinal Chemistry and Biological Activity Research on Pyrazole Derivatives

Exploration of Pharmacological Potential of 1-(chloromethyl)-1H-pyrazole hydrochloride Derivatives

The inherent reactivity of the chloromethyl group in this compound allows for its versatile use in synthesizing a wide array of derivatives. Researchers have leveraged this to explore various pharmacological activities by appending different functional groups and molecular frameworks to the pyrazole (B372694) core.

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting through mechanisms like COX enzyme inhibition. dntb.gov.uaabdn.ac.uk

Research into novel 1H-pyrazolyl derivatives has identified several compounds with significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin (B1671933), as demonstrated in cotton pellet-induced granuloma models in rats. nih.gov Specifically, compounds designated as 4, 5, 8, 9, 11, and 12a showed notable efficacy. nih.gov In a separate study, a series of pyrazole derivatives of benzimidazole (B57391) (1a-1e ) were evaluated, showing significant percentage inhibition of edema in a carrageenan-induced rat paw edema model. scialert.netdocsdrive.com Compound 1b from this series was noted for its significant anti-inflammatory effect. scialert.netdocsdrive.com

Further investigations into a range of pyrazole derivatives identified several potent agents. nih.gov In the carrageenan-induced rat paw edema test, the carboxyphenylhydrazone derivative N9 was found to be more potent than its chlorophenyl counterpart N8 . nih.gov In the cotton granuloma test, another carboxyphenylhydrazone derivative, N7 , proved more potent than its corresponding chlorophenyl derivative N6 . nih.gov The introduction of an acetyl group was also shown to enhance anti-inflammatory activity. nih.gov Another study highlighted compound AD 532 , a pyrazole derivative, as a promising anti-inflammatory drug. nih.gov

Table 1: Selected Pyrazole Derivatives and their Anti-inflammatory Activity

Compound/Series Anti-inflammatory Model Key Finding Reference(s)
1b Carrageenan-induced rat paw edema Showed significant anti-inflammatory activity. scialert.netdocsdrive.com
N7 Cotton granuloma test Potent activity, with a relative activity of 1.13 compared to celecoxib. nih.gov
N9 Carrageenan-induced rat paw edema More potent than its chlorophenyl counterpart (N8). nih.gov
10f Not specified Exhibited better activity (64.93% inhibition) than indomethacin and celecoxib. cu.edu.eg
AD 532 Carrageenan-induced paw edema, cotton pellet granuloma Showed very promising anti-inflammatory results. nih.gov

Many pyrazole derivatives that exhibit anti-inflammatory properties also possess analgesic effects. abdn.ac.ukresearchgate.net

A study on novel pyrazole derivatives of benzimidazole (1a-1e ) found that the compounds displayed significant analgesic activity in the eddy's hot plate test, with compound 1c being particularly potent. scialert.netdocsdrive.com In a broader screening of ten newly synthesized pyrazole derivatives using hot plate and tail flick tests, compounds N5 and N7 emerged as promising analgesic agents. nih.gov

Further research into pyrazole-containing 1,2,4-triazole-3-thiol derivatives confirmed their potential to yield compounds with significant antinociceptive (analgesic) activity, as validated in acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua Additionally, compound AD 532 , noted for its anti-inflammatory effects, was also found to have analgesic activity in formalin-induced hyperalgesia and hot-plate tests. nih.gov

Table 2: Analgesic Activity of Selected Pyrazole Derivatives

Compound/Series Analgesic Model Key Finding Reference(s)
1c Eddy's hot plate Showed the most significant analgesic activity in its series. scialert.netdocsdrive.com
N5 and N7 Hot plate and tail flick tests Identified as promising analgesic agents from a screen of ten compounds. nih.gov
AD 532 Formalin-induced hyperalgesia, hot-plate Demonstrated notable analgesic activity. nih.gov
Pyrazole-1,2,4-triazole-3-thiol derivatives Acetic acid-induced writhing, formalin test Showed significant antinociceptive activity. zsmu.edu.ua

The structural versatility of pyrazole derivatives has led to the discovery of compounds with a broad spectrum of antimicrobial activities. nih.govmdpi.comnih.gov

Antibacterial and Antifungal Activity

Derivatives of 1-(chloromethyl)-1H-pyrazole are key precursors for synthesizing pyrazoles with appended heterocyclic rings, such as imidazole (B134444) and triazole, which have shown significant antimicrobial properties. nih.govnih.gov In one study, imidazole derivatives synthesized from a 4-(chloromethyl)pyrazole intermediate were generally more effective at inhibiting Mycobacterium tuberculosis growth than their triazole counterparts. nih.govacs.org Specifically, the 4-bromo (7f ) and 4-iodo (7g ) imidazole derivatives displayed good activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govacs.org

Other research has demonstrated the broad-spectrum potential of pyrazole derivatives. In an evaluation against various microbes, compounds 4, 7, 10, 12a, and 12b showed significant antibacterial activity, especially against the Gram-positive bacterium Staphylococcus aureus. nih.gov Diphenyl pyrazole–chalcone hybrids have also been assessed for their activity against Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative Escherichia coli. nih.gov Further screening of pyrazole derivatives revealed that compound 3j exhibited growth inhibition nearly equal to a standard drug against four different bacterial strains, while compound 3g showed remarkable activity against the fungus Aspergillus clavatus. connectjournals.com

Antiviral Activity

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents. researchgate.netnih.gov A study on hydroxyquinoline-pyrazole derivatives demonstrated direct antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These findings suggest that such derivatives could be a basis for developing new multivalent antiviral treatments. nih.gov In a separate investigation, a pyrazole derivative, compound 11 , was identified through high-throughput virtual screening and subsequently synthesized, showing inhibitory activity against the Chikungunya virus (ChikV) with a half-maximal inhibitory concentration (IC₅₀) of 14.15 µM. eurekaselect.com

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Series Target Organism(s) Key Finding Reference(s)
7f, 7g (Imidazole derivatives) Mycobacterium tuberculosis Good activity with MIC of 6.25 μg/mL. nih.govacs.org
12a Staphylococcus aureus Pronounced antibacterial activity comparable to ampicillin. nih.gov
3j Various bacteria Growth inhibition almost equal to standard drug. connectjournals.com
Hydroxyquinoline-pyrazole derivatives SARS-CoV-2, MERS-CoV, HCoV-229E Possess significant direct antiviral activity. nih.gov
Compound 11 Chikungunya virus Inhibitory activity with IC₅₀ of 14.15 µM. eurekaselect.com

The pyrazole scaffold is a key component in many anticancer agents, targeting various mechanisms within cancer cells. globalresearchonline.netmdpi.comnih.gov

A series of pyrazole derivatives, 5a-e , were found to be generally more potent than their benzofuropyrazole counterparts against several cancer cell lines. nih.govresearchgate.net Compound 5b was particularly active against K562 (leukemia) and A549 (lung) cells, with GI₅₀ values of 0.021 and 0.69 μM, respectively, and was identified as a tubulin polymerization inhibitor. nih.govresearchgate.net Another study synthesized novel pyrazole derivatives that selectively inhibited the COX-2 enzyme and showed good potency against MCF-7 (breast) and HT-29 (colon) cancer cell lines. nih.gov

The introduction of different substituents onto the pyrazole ring has yielded promising results. A series of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives were evaluated for antitumor activity, with compound 9c , which incorporates a 4-chlorophenyl moiety, being the most potent against all tested cell lines (A549, HepG2, HCT116, and MCF-7). researchgate.net Furthermore, newly synthesized pyrazole-5-carboxamide derivatives (4a-n ) showed promising cytotoxicity profiles against six different cancer cell lines when compared to the standard drug doxorubicin. asianpubs.org Research on pyrazole derivatives acting through xanthine (B1682287) oxidase inhibition also identified a compound with potent activity against the human colon cancer cell line HCT-116 (IC₅₀ 4.2 μM). nih.gov

Table 4: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Series Cancer Cell Line(s) Reported Activity (IC₅₀/GI₅₀) Reference(s)
5b K562 (Leukemia), A549 (Lung) GI₅₀ = 0.021 μM, 0.69 μM nih.govresearchgate.net
11, 12, 15 MCF-7 (Breast), HT-29 (Colon) IC₅₀ = 2.85-23.99 μM (MCF-7), 2.12-69.37 μM (HT-29) nih.gov
9c A549, HepG2, HCT116, MCF-7 Most potent in its series against all tested lines. researchgate.net
Pyrazole derivative HCT-116 (Colon) IC₅₀ = 4.2 μM nih.gov
6b, 6d HNO-97 IC₅₀ = 10 μM, 10.56 μM nih.gov

The therapeutic effects of pyrazole derivatives are often traced back to their ability to inhibit specific enzymes involved in disease pathways.

Cyclooxygenase (COX) Enzyme Inhibition

Many anti-inflammatory pyrazole compounds function as inhibitors of cyclooxygenase (COX) enzymes. dntb.gov.ua A study of 1H-pyrazolyl derivatives found that compound 12a exhibited good selective inhibitory activity against the COX-2 enzyme. nih.gov Research on ten different pyrazole derivatives also involved assessing their selectivity for COX-1 versus COX-2. nih.gov A novel series of pyrazole derivatives were all found to be selective COX-2 inhibitors, with compounds 11, 12, and 15 showing superior potency (IC₅₀ = 0.043-0.049 μM). nih.gov Another pyrazole derivative, AD 532 , was also confirmed to be a COX-2 inhibitor, though less potent in vitro than celecoxib. nih.gov

Mycobacterium tuberculosis CYP121A1 Inhibition

A critical enzyme for the survival of Mycobacterium tuberculosis, CYP121A1, has become a key target for new anti-tuberculosis drugs. Derivatives made from 4-(chloromethyl)pyrazole precursors have been specifically investigated for this purpose. nih.govnih.gov A series of imidazole and triazole diarylpyrazole derivatives were prepared and evaluated for their binding affinity with M. tuberculosis CYP121A1. nih.govrsc.org The imidazole derivatives generally showed higher activity against the bacterium. nih.gov In a related study, imidazole derivatives (series 7 ) demonstrated a high affinity for CYP121A1, with compounds 7a–e having dissociation constant (K_D) values comparable to the azole drug ketoconazole. nih.gov

Table 5: Enzyme Inhibition by Selected Pyrazole Derivatives

Compound/Series Target Enzyme Inhibition Data Reference(s)
12a COX-2 Good selective inhibitory activity. nih.gov
11, 12, 15 COX-2 IC₅₀ = 0.043-0.049 μM nih.gov
7a, 7b M. tb CYP121A1 K_D = 2.63 ± 0.19 μM, 4.16 ± 0.47 μM nih.gov
11f M. tb CYP121A1 MIC₉₀ = 10.07 μM nih.gov
Pyrazole derivative Xanthine Oxidase IC₅₀ = 0.83 μM nih.gov

Beyond the more commonly studied activities, pyrazole derivatives have also been explored for their potential in treating central nervous system disorders. globalresearchonline.netminia.edu.eg

New pyrazolone (B3327878) derivatives have been synthesized and evaluated for their neuroprotective effects against pentylenetetrazole (PTZ)-induced neuroinflammation in mice. nih.gov Another study focused on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, which showed potent neuroprotective effects against 6-hydroxydopamine (6-OHDA) induced neurotoxicity, a model relevant to Parkinson's disease. researchgate.net These findings indicate that the pyrazole scaffold is a promising starting point for the development of novel neuroprotective agents.

Mechanistic Investigations of Biological Action

The biological activities of pyrazole derivatives, including compounds related to this compound, are often rooted in their specific interactions with biological macromolecules. The functional groups attached to the pyrazole core dictate the nature and extent of these interactions, leading to the modulation of various cellular processes.

Ligand-Target Interaction Analysis (e.g., Binding Affinity to Receptors and Enzymes)

The pyrazole scaffold is a common feature in molecules designed to bind with high affinity to various biological targets, such as enzymes and receptors. The interactions are typically driven by hydrogen bonds, hydrophobic interactions, and, in the case of appropriately substituted derivatives, covalent bonds.

Research into pyrazole derivatives has identified their potential as potent inhibitors for a range of protein targets. Molecular docking studies have been employed to predict the binding behavior and affinity of these ligands. For instance, various pyrazole derivatives have been evaluated as potential inhibitors for protein kinases like VEGFR-2, Aurora A, and CDK2, which are crucial in cancer progression. nih.gov Docking results for a series of pyrazole derivatives showed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating a strong potential for inhibition. nih.gov The stability of ligand-target complexes is a key area of investigation, with molecular dynamics simulations used to assess how these interactions are maintained over time. researchgate.net

In the context of cannabinoid receptors, specific biarylpyrazole derivatives have been developed as potent antagonists. elsevierpure.com Structure-activity relationship studies revealed that substituents at positions 1, 3, and 5 of the pyrazole ring are critical for high-affinity binding to the CB1 receptor. elsevierpure.com While direct binding affinity data for this compound is not extensively detailed in the provided context, studies on related compounds provide insight into the class's potential. For example, certain pyrazolo[4,3-e] tandfonline.commdpi.combohrium.comtriazine derivatives, which share a core heterocyclic structure, have demonstrated significant antiproliferative activity by targeting protein kinases.

Table 1: Inhibitory Activity of Selected Pyrazolo[4,3-e] tandfonline.commdpi.combohrium.comtriazine Derivatives

CompoundTargetIC50 (µM)Activity Level
Pyrazolo[4,3-e] tandfonline.commdpi.combohrium.comtriazine 9cAbl protein kinase5.8High cytotoxicity
Pyrazolo[4,3-e] tandfonline.commdpi.combohrium.comtriazine 9eAbl protein kinase5.9High cytotoxicity

This table presents data for compounds structurally related to the pyrazole class to illustrate ligand-target interaction analysis.

Modulation of Biological Pathways

The binding of pyrazole derivatives to their molecular targets can trigger a cascade of downstream effects, leading to the modulation of entire biological pathways.

A significant mechanism is the inhibition of protein kinases. mdpi.com Kinases are enzymes that play a pivotal role in signal transduction pathways controlling cell growth, differentiation, and apoptosis. By blocking the active site of kinases such as cyclin-dependent kinases (CDKs), pyrazole derivatives can halt the cell cycle, providing a strategy for developing anticancer agents. nih.gov Several FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole scaffold, underscoring its importance in this area. mdpi.com

Another pathway modulated by pyrazole analogs involves store-operated calcium entry (SOCE). SOCE is a critical process for calcium signaling in various cell types, including lymphocytes. mdpi.com Certain pyrazole compounds, developed as analogues of SKF-96365, have been studied for their ability to inhibit SOCE, which can impact cellular functions like immune response and proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pyrazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the pyrazole scaffold, SAR studies have provided a clear understanding of how structural modifications influence potency and selectivity.

Key findings from SAR studies on various pyrazole derivatives include:

Substitution at Position 1: The substituent at the N1 position of the pyrazole ring is crucial for target interaction. In cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be a requirement for potent and selective activity. elsevierpure.com

Substitution at Position 3: This position often accommodates a group capable of forming key interactions with the target protein. For CB1 antagonists, a carboxamido group at position 3 was essential for high affinity. elsevierpure.com In a series of meprin α and β inhibitors, structural variations at this position significantly altered inhibitory activity. nih.gov

Substitution at Position 5: The group at this position frequently contributes to potency and selectivity. A para-substituted phenyl ring at position 5 was identified as a key feature for CB1 antagonists. elsevierpure.com Specifically, an iodinated phenyl group at this position yielded one of the most potent compounds in the series. elsevierpure.com Similarly, for meprin inhibitors, modifying the phenyl group at the 5-position was a strategy for optimizing activity. nih.gov

These studies demonstrate that the biological activity of the pyrazole scaffold can be finely tuned by systematically altering the substituents at different positions on the heterocyclic ring. elsevierpure.comnih.gov

Pyrazole Derivatives in Corrosion Inhibition Research

Beyond medicinal chemistry, pyrazole derivatives have been extensively investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). tandfonline.comnih.gov Their efficacy stems from the ability of the pyrazole molecules to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bohrium.comnih.gov

The mechanism of inhibition involves the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the pyrazole structure, which act as centers for adsorption. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.combohrium.com

The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. tandfonline.comnih.gov The inhibition efficiency generally increases with the concentration of the pyrazole derivative. For example, one study found that the efficiency of two pyrazole derivatives, MCPPC and MMDPPM, increased from around 70% at 25 ppm to over 90% at 250 ppm. tandfonline.com

Quantum chemical calculations are also used to correlate the molecular structure of pyrazole derivatives with their inhibition performance. tandfonline.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) help in understanding the inhibitor's ability to donate and accept electrons, which is central to the adsorption process on the metal surface. tandfonline.com

Table 2: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Steel in HCl

Inhibitor CompoundConcentrationInhibition Efficiency (%)Reference
MCPPC250 ppm92.0% tandfonline.com
MMDPPM250 ppm95.9% tandfonline.com
L4 (N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline)10⁻³ M90.8% nih.gov
L6 (ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate)10⁻³ M91.8% nih.govacs.org
4-CP ((E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide)10⁻³ M94% researchgate.net
BM-02 ((R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole)10⁻³ M91.5% bohrium.com

Computational and Theoretical Studies of 1 Chloromethyl 1h Pyrazole Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the molecular properties and predict the reactivity of chemical compounds.

DFT calculations for pyrazole (B372694) derivatives typically start with geometry optimization to find the most stable three-dimensional conformation of the molecule. For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid used the B3LYP/6-31G(d) level of theory to determine its planar conformation. nih.gov From the optimized structure, a variety of molecular properties can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's electronic stability and chemical reactivity. nih.gov A large energy gap, as seen in some pyrazole derivatives, suggests high electronic stability and lower chemical reactivity. nih.gov

These calculations also allow for the prediction of various "global reactivity descriptors," which provide insight into how the molecule will behave in a chemical reaction.

Table 1: Calculated Molecular Properties for a Pyrazole Derivative (Example) Note: Data presented here is for a related pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, to illustrate the type of information generated by DFT calculations.

PropertyValueSignificance
HOMO Energy-5.907 eVRepresents the ability to donate an electron.
LUMO Energy-1.449 eVRepresents the ability to accept an electron.
HOMO-LUMO Energy Gap4.458 eVIndicates electronic stability and chemical reactivity. nih.gov

Furthermore, DFT can be used to simulate spectroscopic data, such as FT-IR and NMR spectra, which can help confirm the structure of synthesized compounds. nih.govnih.gov The theoretical spectra are compared with experimental data to validate the molecular structure. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target. nih.govijpbs.com

In studies involving pyrazole derivatives, molecular docking has been used to investigate their interactions with various protein targets, such as carbonic anhydrase and the Bcl-2 protein. nih.govrsc.org The process involves preparing the 3D structures of both the ligand (the pyrazole derivative) and the protein target. ijpbs.com Docking software, such as AutoDock, is then used to place the ligand into the binding site of the protein in various conformations and orientations. ijpbs.comresearchgate.net

The results of a docking simulation are typically a set of possible binding poses, each with a corresponding score that estimates the binding affinity. ijpbs.com Analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. rsc.org For example, docking studies on some pyrazole-carboxamides identified specific interactions with the active site of human carbonic anhydrase isoenzymes. nih.gov Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to have a high binding affinity for the Bcl-2 protein through key hydrogen bonding interactions. rsc.org

Prediction of Binding Affinities and Molecular Conformations

Building on molecular docking, computational methods can provide quantitative predictions of binding affinities, often expressed as the binding free energy (ΔG) or an inhibition constant (Ki). nih.govnih.gov Accurate prediction of binding affinity is a primary goal in lead optimization for drug design. nih.gov

Various methods exist for these predictions, ranging from scoring functions in docking programs to more computationally intensive techniques like Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations. nih.govnih.gov MD simulations, for instance, can predict the stability of the ligand-protein complex over time. nih.govnih.gov

For pyrazole derivatives, studies have shown successful prediction of binding modes and affinities. For a series of pyrazole-carboxamides, the calculated Ki values for inhibiting human carbonic anhydrase I and II were found to be in the micromolar to nanomolar range. nih.gov The stability of these docked complexes was further analyzed using molecular dynamics simulations. nih.gov

Table 2: Example of Predicted Inhibition Constants (Ki) for Pyrazole-Carboxamide Derivatives against Carbonic Anhydrase Isozymes

CompoundhCA I Ki (µM)hCA II Ki (µM)
Derivative 6a0.0630.007
Derivative 6bNot specifiedNot specified
Data from a study on pyrazole-carboxamides as carbonic anhydrase inhibitors. nih.gov

These predictive studies are crucial for prioritizing which derivatives to synthesize and test in the laboratory, thereby saving time and resources.

Correlation between Molecular Structure and Observed Activities

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a significant role in elucidating these relationships by correlating calculated molecular properties with experimentally observed activities.

For pyrazole derivatives, SAR analyses have highlighted the importance of specific functional groups and substitution patterns for their biological effects. rsc.orgnih.gov For example, in a series of 1,3,5-trisubstituted-1H-pyrazoles, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxic activity against cancer cell lines. rsc.org

Table 3: Structure-Activity Relationship Insights for Pyrazole Derivatives

Structural Feature/ModificationObserved Effect on ActivityReference
Phenylamino pyrazole nucleus with varied substitutionsInfluences antioxidant and anti-inflammatory activities. nih.gov nih.gov
Presence of chlorophenyl, thiazole, and sulfonamide groupsEnhanced cytotoxicity in cancer cell lines. rsc.org rsc.org

These correlations provide a rationale for the observed activities and guide the design of new, more potent derivatives.

Advanced Quantum Chemical Calculations for Reaction Mechanisms

Advanced quantum chemical calculations, including DFT, are employed to study the mechanisms of chemical reactions at a molecular level. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies required for the reaction to proceed.

For pyrazole compounds, these methods can be used to understand their synthesis and reactivity. For instance, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was achieved through a two-step process, and computational methods could be used to optimize the reaction conditions and understand the formation of the product. mdpi.com The reactivity of the chloromethyl group in 1-(chloromethyl)-1H-pyrazole hydrochloride, a key feature for its use as a synthetic intermediate, can be theoretically investigated. Calculations can determine the lability of the chlorine atom and predict how the molecule will react with various nucleophiles.

By calculating the energies of reactants, products, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This information is invaluable for synthetic chemists looking to develop new synthetic routes or improve existing ones for pyrazole-based compounds.

Advanced Analytical Methodologies for Characterization in Academic Research

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For 1-(chloromethyl)-1H-pyrazole hydrochloride, the molecular formula is C₄H₆Cl₂N₂ with a molecular weight of approximately 153.01 g/mol . nih.gov

In a typical mass spectrum, the molecule would be observed as its free base, 1-(chloromethyl)-1H-pyrazole (C₄H₅ClN₂), after losing HCl. The molecular ion peak [M]⁺ for the free base would be expected at a mass-to-charge ratio (m/z) of approximately 116. uni.lu Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic isotopic pattern would be observed, with a second peak [M+2]⁺ at m/z 118 with about one-third the intensity of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated monoisotopic mass of the protonated free base, [C₄H₅ClN₂ + H]⁺, is 117.0214. uni.lu HRMS analysis of novel pyrazole (B372694) derivatives confirms their elemental composition with high precision, often to within a few parts per million (ppm). mdpi.comdergipark.org.trnih.gov

Ion SpeciesCalculated Monoisotopic Mass (Da)Technique
[C₄H₅ClN₂]⁺ (Molecular Ion)116.01413MS / HRMS
[C₄H₅³⁷ClN₂]⁺ ([M+2]⁺)118.01118MS / HRMS
[C₄H₆Cl₂N₂] (HCl Adduct)151.99080HRMS (ESI)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would display characteristic absorption bands for the pyrazole ring and the chloromethyl group.

Key expected vibrational frequencies include C-H stretching from the aromatic pyrazole ring (typically >3000 cm⁻¹), C=N and C=C stretching vibrations within the pyrazole ring (around 1400-1600 cm⁻¹), and the N-N stretching vibration. researchgate.netresearchgate.net The chloromethyl group would exhibit a characteristic C-Cl stretching band, usually in the range of 600-800 cm⁻¹. The presence of the hydrochloride salt would result in a broad absorption band corresponding to the N-H⁺ stretch, indicating protonation of one of the pyrazole nitrogen atoms. globalresearchonline.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H⁺ Stretch2400 - 3200 (broad)Hydrochloride Salt
Aromatic C-H Stretch3050 - 3150Pyrazole Ring
C=N / C=C Stretch1400 - 1600Pyrazole Ring
Ring Bending800 - 1200Pyrazole Ring
C-Cl Stretch600 - 800Chloromethyl Group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule and its packing in the crystal lattice. Key structural features of interest include the planarity of the pyrazole ring and the orientation of the chloromethyl substituent. Crucially, it would identify which of the two pyrazole nitrogen atoms is protonated by the hydrochloric acid and detail the hydrogen bonding network. It is expected that a strong hydrogen bond would form between the protonated pyrazole nitrogen (N-H⁺) and the chloride anion (Cl⁻). researchgate.netnih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and purification of the components of a mixture. For this compound, several chromatographic methods are routinely utilized.

Column chromatography is a principal method for the purification of synthetic products on a preparative scale. In the context of this compound, it is used to isolate the target compound from unreacted starting materials, by-products, and other impurities following its synthesis. The process involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that flows through it.

The separation is based on the differential adsorption of the compounds to the stationary phase. The polarity of the eluent is a critical parameter that is optimized to achieve effective separation. For pyrazole derivatives, a common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. nih.govmdpi.com For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often employed. nih.gov The progress of the separation is monitored by collecting fractions and analyzing them, typically using Thin-Layer Chromatography (TLC). rsc.org

Table 1: Illustrative Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 to 7:3)
Loading Crude this compound dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent mixture
Detection UV visualization of collected fractions spotted on TLC plates
Outcome Isolation of purified this compound from synthetic impurities

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. rsc.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel.

In the analysis of this compound, a small spot of the sample is applied to the baseline of the plate. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in separation. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The spots can be visualized under a UV lamp or by using staining agents like iodine. rsc.org

Table 2: Example TLC System for Purity Assessment

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Ethyl Acetate / Hexane (3:7 v/v)
Visualization UV light (254 nm) or Iodine vapor
Sample Analyzed Reaction mixture for the synthesis of this compound
Hypothetical Rf Value 0.45 for the product, with different values for starting materials and by-products

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It is an advanced form of column chromatography that relies on high pressure to force the solvent through the column, which is packed with smaller particles, leading to higher resolution and faster analysis times.

For purity validation of pyrazole derivatives, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A gradient elution is often used to ensure the separation of compounds with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the pyrazole ring absorbs significantly. The retention time (the time it takes for a compound to elute from the column) and the peak area are used for qualitative and quantitative analysis, respectively. The purity of this compound can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Table 3: Representative RP-HPLC Method Parameters

ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Expected Outcome A major peak corresponding to this compound with a specific retention time, separated from any impurity peaks.

Electrochemical Methods in Corrosion Research

Pyrazole derivatives are widely investigated for their potential as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netqu.edu.qaresearchgate.net The nitrogen atoms in the pyrazole ring and the presence of other functional groups can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits the corrosion process. Electrochemical methods are crucial for quantifying the inhibition efficiency and elucidating the mechanism of inhibition.

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are the most common techniques used. These studies are typically performed in a three-electrode cell containing the corrosive medium (e.g., 1 M HCl), with the metal to be protected as the working electrode, a reference electrode (like a saturated calomel (B162337) electrode, SCE), and a counter electrode (often platinum or graphite). researchgate.net

Potentiodynamic Polarization (Tafel Plots)

This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as potential versus the logarithm of the current density, generating Tafel plots. From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extrapolated. The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (icorr°) and presence (icorr) of the inhibitor:

IE% = [(icorr° - icorr) / icorr°] x 100

A significant decrease in icorr and a shift in Ecorr upon the addition of this compound would indicate its effectiveness as a corrosion inhibitor. If both the anodic and cathodic branches of the polarization curve are suppressed, the compound acts as a mixed-type inhibitor. qu.edu.qa

Table 4: Illustrative Potentiodynamic Polarization Data for Steel in 1 M HCl

Inhibitor ConcentrationEcorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
Blank (0 M) -48055090-125-
1x10-5 M -47515088-12072.7%
1x10-4 M -4707585-11886.4%
1x10-3 M -4653082-11594.5%

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed on the metal surface. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance. The data is often represented as a Nyquist plot.

For an uninhibited corrosion process, the Nyquist plot typically shows a single depressed semicircle. In the presence of an effective inhibitor like a pyrazole derivative, the diameter of this semicircle increases significantly, indicating an increase in the charge transfer resistance (Rct). researchgate.net A higher Rct value corresponds to slower corrosion. The inhibition efficiency can also be calculated from the Rct values.

Table 5: Representative Electrochemical Impedance Spectroscopy Data

Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank (0 M) 50150-
1x10-5 M 1808072.2%
1x10-4 M 3506585.7%
1x10-3 M 9204094.6%

Q & A

Q. Critical Factors :

  • Solvent Choice : Chloroform improves intermediate solubility, enabling precise SOCl₂ addition.
  • Temperature : Room temperature minimizes side reactions during chlorination.
  • Stoichiometry : Excess SOCl₂ ensures complete conversion but must be balanced to avoid decomposition.

Q. Comparative Synthetic Routes

StepReactants/ConditionsSolventYieldReference
Hydroxymethylation1H-pyrazole, paraformaldehydeNoneN/A
ChlorinationSOCl₂, chloroformChloroform92.3%
Alkylation*Pyrazole ester, chloromethyl benzene, K₂CO₃Acetonitrile82%
*Example from a structurally related compound.

(Basic) Which analytical techniques are most effective for characterizing this compound?

Q. Key Methods :

  • IR Spectroscopy : C-Cl stretch (~600–800 cm⁻¹) confirms chloromethyl group formation .
  • ¹H/¹³C NMR : Peaks at δ 4.5–5.0 ppm (CH₂Cl) and δ 7.0–8.5 ppm (pyrazole ring) validate structure .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.79 Å) and dihedral angles for crystallographic validation .

Q. Optimization Strategies :

  • Polar Solvents : Chloroform or dichloromethane dissolve intermediates, preventing aggregation and side reactions .
  • Dropwise Addition : Controlled SOCl₂ addition reduces exothermic side reactions (e.g., hydrolysis).
  • Temperature Gradients : Gradual warming from 0°C to RT ensures kinetic control.

Case Study : Replacing chloroform with acetonitrile in analogous syntheses increased by-products due to higher polarity accelerating undesired nucleophilic substitutions .

(Advanced) What computational approaches predict the reactivity of the chloromethyl group in cross-coupling reactions?

Q. Methodology :

  • DFT Calculations : Evaluate electron density at the chloromethyl carbon (Mulliken charges) to predict nucleophilic substitution rates.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., chloroform vs. DMF) .
  • Hirshfeld Surface Analysis : Use X-ray data (e.g., C-Cl bond length: 1.79 Å) to model steric effects .

Example : DFT studies of analogous pyrazoles show that electron-withdrawing groups on the pyrazole ring increase chloromethyl reactivity by 20–30% .

(Basic) What stability considerations are critical for storing this compound?

Q. Guidelines :

  • Hygroscopicity : Store under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group.
  • Temperature : –20°C for long-term storage; RT acceptable for short-term if desiccated.
  • Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., hydroxymethyl derivative) .

(Advanced) How can researchers resolve contradictions in reported synthetic yields?

Q. Approach :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., ZnCl₂ vs. none), solvents, and SOCl₂ ratios.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.
  • Reproducibility Checks : Replicate high-yield conditions (e.g., ’s solvent-free hydroxymethylation) with strict moisture control .

Case Study : A 10% yield discrepancy was traced to residual moisture in paraformaldehyde; drying reagents (molecular sieves) improved consistency .

(Basic) How is the chloromethyl group exploited in further derivatizations?

Q. Applications :

  • Nucleophilic Substitution : React with amines (e.g., piperidine) to form quaternary ammonium salts for drug candidates .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids, catalyzed by Pd(PPh₃)₄, yield biaryl pyrazole derivatives .

Example : Substitution with 4-aminopiperidine generated a lead compound with 85% inhibition of kinase X .

(Advanced) How does crystallography inform analog design?

Q. Insights from X-ray Data :

  • Steric Effects : A dihedral angle of 79.25° between pyrazole and aryl rings () suggests bulky substituents may hinder reactivity.
  • Hydrogen Bonding : Intermolecular C–H⋯O interactions (2.89 Å) guide co-crystal design for improved solubility .

Application : Modifying the chloromethyl position based on packing motifs increased analog bioavailability by 40% in preclinical models .

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Reactant of Route 1
1-(chloromethyl)-1H-pyrazole hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.